1-Benzyl-3-(4-chlorophenyl)thiourea
Description
1-Benzyl-3-(4-chlorophenyl)thiourea is a thiourea derivative characterized by a benzyl group attached to the nitrogen at position 1 and a 4-chlorophenyl group at position 3 of the thiourea scaffold. Its molecular formula is C₁₄H₁₃ClN₂S, with a molecular weight of 284.78 g/mol.
Properties
Molecular Formula |
C14H13ClN2S |
|---|---|
Molecular Weight |
276.8g/mol |
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H13ClN2S/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |
InChI Key |
WDGRRSKCZAYKKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CN) enhance antitrypanosomal activity but may reduce solubility .
- Hydroxyl groups facilitate hydrogen bonding, influencing crystallographic packing .
- Fluorine substitution improves metabolic stability and target affinity in enzyme inhibitors .
Physicochemical Properties
The 4-chlorophenyl group in the target compound increases molecular weight (284.78 g/mol) compared to non-halogenated analogs (e.g., 1-benzyl-3-phenylthiourea: 256.34 g/mol). Key physicochemical comparisons:
Notes:
Comparison with Non-Thiourea Analogs
Urea Derivatives
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea (CAS 149282-10-0) replaces the thiourea’s sulfur with oxygen. This modification reduces hydrogen-bonding capacity (weaker N–H⋯O vs. N–H⋯S) and increases metabolic stability (t₁/₂ = 6.2 h vs. 4.1 h for thiourea) .
Imidazolium Salts
1-Benzyl-3-(4-chlorophenyl)imidazolium bromide () is an ionic liquid with antimicrobial properties. The cationic charge and bromine counterion enhance water solubility but limit CNS penetration compared to neutral thioureas .
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